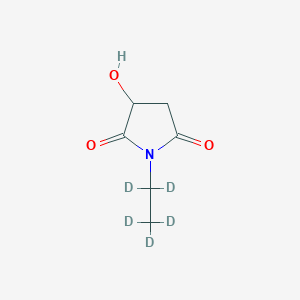
N-Ethyl-2-hydroxysuccinimide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-hydroxysuccinimide-d5 is a deuterated derivative of N-Ethyl-2-hydroxysuccinimide. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound has a molecular formula of C₆H₄D₅NO₃ and a molecular weight of 148.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-2-hydroxysuccinimide-d5 can be synthesized through the reaction of N-Ethyl-2-hydroxysuccinimide with deuterated reagents. The process typically involves the use of deuterated ethylamine and deuterated succinic anhydride under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2-hydroxysuccinimide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2-hydroxysuccinimide-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in the study of enzyme kinetics and protein labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to trace metabolic pathways.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of N-Ethyl-2-hydroxysuccinimide-d5 involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to the formation of stable conjugates. This property makes it useful in bioconjugation techniques and protein labeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide: A widely used reagent in bioconjugation and peptide synthesis.
N-Hydroxysulfosuccinimide: A water-soluble analog of N-Hydroxysuccinimide used in similar applications.
N-Hydroxysuccinimide-acrylamide ester: Used in the preparation of polyacrylamide gels for studying cell-extracellular matrix interactions.
Uniqueness
N-Ethyl-2-hydroxysuccinimide-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. The incorporation of deuterium atoms makes it particularly valuable in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy .
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
3-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
PLQFPWUYWKWMJU-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)O |
Kanonische SMILES |
CCN1C(=O)CC(C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


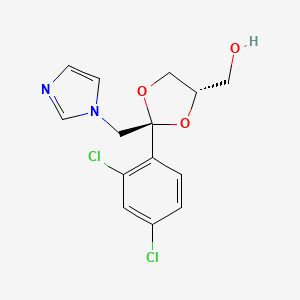
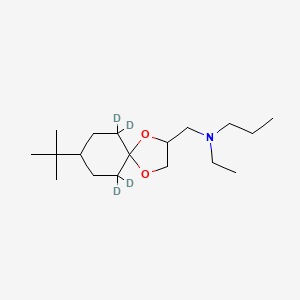
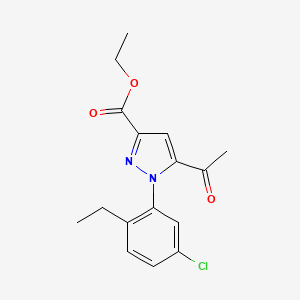
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)

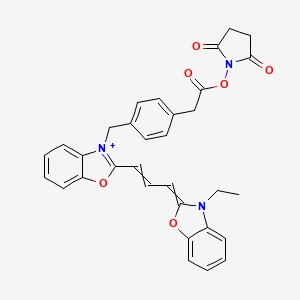
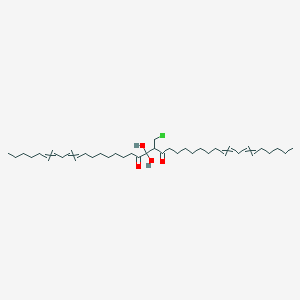

![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
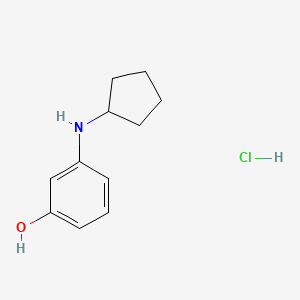

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
